molecular formula C25H30N2O3 B11339755 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11339755
M. Wt: 406.5 g/mol
InChI Key: HFKVEWSQSBTCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves several steps, including the formation of the benzofuran core, the introduction of the carboxamide group, and the attachment of the morpholinyl and methylphenyl substituents. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core and the morpholinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-N-phenylaniline
  • 3,4,5-trimethylbenzamide
  • 4-methylbenzylidene camphor

Uniqueness

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

3,4,6-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-16-5-7-20(8-6-16)21(27-9-11-29-12-10-27)15-26-25(28)24-19(4)23-18(3)13-17(2)14-22(23)30-24/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,26,28)

InChI Key

HFKVEWSQSBTCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.